N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
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Description
6,7-Dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-amine is a chemical compound with the CAS Number: 313223-82-4 . It has a molecular weight of 208.24 .
Synthesis Analysis
There is a related compound, 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxaldehyde, which is synthesized through the cyclization of 4,5-dihydroxy-2-methyl-pyrimidine followed by dibromination and oxidation of the methyl group . This compound then underwent different chemical transformations on the carbonyl group to synthesize various 2-substituted-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidines .Scientific Research Applications
Electrophysiological Activities
Compounds with similar structural motifs have been explored for their cardiac electrophysiological activities. For instance, derivatives of N-substituted imidazolylbenzamides have shown potent efficacy in in vitro assays, hinting at their potential as class III electrophysiological agents, akin to those used in clinical trials for arrhythmias (Morgan et al., 1990).
Antimalarial and Antiviral Activities
Further research has delved into the antimalarial capabilities of sulfonamide derivatives, with specific focus on their activity against Plasmepsin-1 and Plasmepsin-2, critical to the malaria parasite's life cycle. These studies also explore the potential of such compounds in combating COVID-19, highlighting their broad-spectrum antiviral properties (Fahim & Ismael, 2021).
Anticancer Properties
The synthesis and evaluation of N-substituted benzamides for anticancer activity have been a significant area of research. Compounds within this category have demonstrated moderate to excellent anticancer activities against various cancer cell lines, suggesting their potential as therapeutic agents (Ravinaik et al., 2021).
Synthetic Methodologies
On the synthetic front, methods for crafting N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization have been developed, showcasing the chemical versatility and potential for generating diverse derivatives for further pharmacological or material science applications (Wang et al., 2008).
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S2/c1-26(16-5-3-2-4-6-16)33(28,29)17-9-7-15(8-10-17)22(27)25-23-24-18-13-19-20(14-21(18)32-23)31-12-11-30-19/h2-10,13-14H,11-12H2,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRGRWUPIYHEHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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